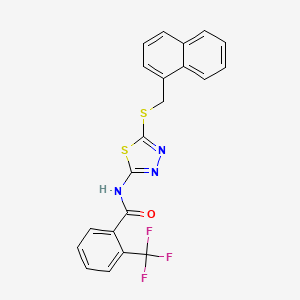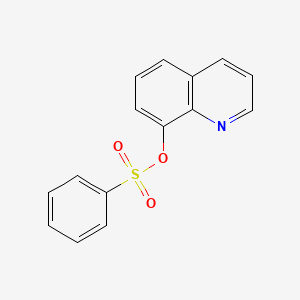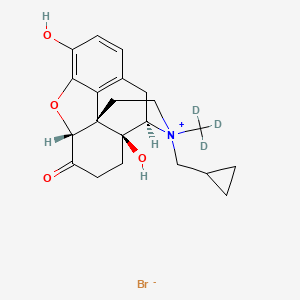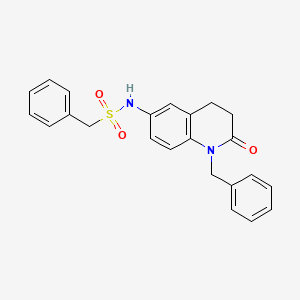![molecular formula C13H18F4N4O2S B3000671 3,3,3-trifluoro-N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}propane-1-sulfonamide CAS No. 2097936-17-7](/img/structure/B3000671.png)
3,3,3-trifluoro-N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}propane-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "3,3,3-trifluoro-N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}propane-1-sulfonamide" is a complex molecule that likely exhibits a range of interesting chemical and physical properties due to its structural features, such as the trifluoromethyl group and the sulfonamide moiety. While the provided papers do not directly discuss this compound, they offer insights into the behavior of related chemical groups and structures.
Synthesis Analysis
The synthesis of sulfonamide derivatives can be achieved through various methods. For instance, the cross-coupling of bromopyridine with sulfonamides catalyzed by copper(I) iodide and 1,3-di(pyridin-2-yl)propane-1,3-dione is a method that could potentially be adapted for the synthesis of the target compound . Additionally, the oxidative fluorination of N-(trifluoromethylsulfinyl)trifluoromethanesulfonamides to form N-(trifluoromethylsulfonyl)trifluoromethanesulfonimidoyl fluoride, as described in one study, highlights the reactivity of trifluoromethylsulfonyl groups, which could be relevant for introducing such groups into the target molecule .
Molecular Structure Analysis
The molecular structure of sulfonamides and related compounds can be quite complex. For example, the rearrangement of threonine and serine-based sulfonamides to yield chiral pyrrolidin-3-ones indicates that sulfonamides can undergo significant structural changes under certain conditions, which could be relevant for understanding the behavior of the target compound's sulfonamide group . Furthermore, the experimental determination of the N-F bond length in N-fluoropyridinium trifluoromethanesulfonate provides valuable information about the bond lengths and geometries that might be expected in similar fluorinated structures .
Chemical Reactions Analysis
The reactivity of sulfonates and related compounds in various solvents and reactions has been extensively studied. For example, the dissociation of trifluoromethanesulfonic acid in non-aqueous solvents provides insight into the acid strength and dissociation behavior of sulfonates, which could be relevant for understanding the reactivity of the sulfonamide group in the target compound . Additionally, the 1,3-dipolar cycloaddition reactions of trifluoropropene derivatives to form trifluoromethyl-substituted pyrrolidines suggest potential pathways for chemical transformations involving the trifluoromethyl group .
Physical and Chemical Properties Analysis
The physical and chemical properties of the target compound can be inferred from the behavior of its functional groups in various contexts. The strong acid behavior of trifluoromethanesulfonic acid in different solvents indicates that the trifluoromethyl group in the target compound may confer strong electron-withdrawing properties and potentially acidic characteristics . The synthesis and reactivity of 2-phenylthio-3,3,3-trifluoropropene and its derivatives in cycloaddition reactions also provide clues about the potential reactivity and stability of the trifluoromethyl group in the target compound .
作用機序
Target of Action
The primary targets of the compound “3,3,3-trifluoro-N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}propane-1-sulfonamide” are currently unknown
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown . These effects would be determined by the compound’s interaction with its targets and the subsequent changes in cellular processes.
特性
IUPAC Name |
3,3,3-trifluoro-N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]propane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F4N4O2S/c14-11-8-18-12(19-9-11)21-4-1-10(2-5-21)7-20-24(22,23)6-3-13(15,16)17/h8-10,20H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCTDPSXHEUVZNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)CCC(F)(F)F)C2=NC=C(C=N2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F4N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B3000591.png)
![2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B3000592.png)
![4-[4-(3-Chlorophenyl)piperazin-1-yl]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B3000594.png)

![N-[2-ethoxy-5-(trifluoromethyl)phenyl]-2-fluoropyridine-4-carboxamide](/img/structure/B3000596.png)
![N-(tert-butyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B3000597.png)




![ethyl [3-cyclopropyl-4-(difluoromethyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B3000605.png)
![N-(sec-butyl)-4-(3-methylbutyl)-2-{2-[(4-methylphenyl)amino]-2-oxoethyl}-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B3000607.png)
